molecular formula C10H8BrNO2 B11861516 3-Bromo-1-methyl-1H-indole-6-carboxylic acid

3-Bromo-1-methyl-1H-indole-6-carboxylic acid

Cat. No.: B11861516
M. Wt: 254.08 g/mol
InChI Key: FXZDHWZPXFRZKI-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-indole-6-carboxylic acid typically involves the bromination of 1-methylindole followed by carboxylation. One common method involves the reaction of 1-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-1-methyl-1H-indole-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indole-6-carboxylic acid is not well-documented. like other indole derivatives, it is likely to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H-indole-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-1-methylindole-6-carboxylic acid

InChI

InChI=1S/C10H8BrNO2/c1-12-5-8(11)7-3-2-6(10(13)14)4-9(7)12/h2-5H,1H3,(H,13,14)

InChI Key

FXZDHWZPXFRZKI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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